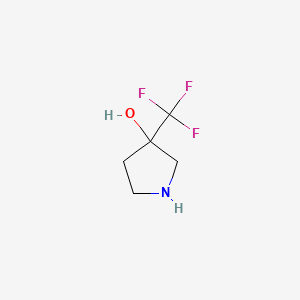
3-(三氟甲基)吡咯烷-3-醇
描述
“3-(Trifluoromethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C5H8F3NO . It has a molecular weight of 155.11800 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(Trifluoromethyl)pyrrolidin-3-ol”, has been discussed in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)pyrrolidin-3-ol” has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds have been studied extensively . For instance, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Trifluoromethyl)pyrrolidin-3-ol” include a molecular weight of 155.11800, and a molecular formula of C5H8F3NO . Other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用
Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis and applications of TFMP involve various chemical reactions, including cyclocondensation reactions using a trifluoromethyl-containing building block .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Pyrrolidine Derivatives in Drug Discovery
- Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods of Application: The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Trifluoromethylpyridines as Key Structural Motif
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Methods of Application: The synthesis of TFMP involves various chemical reactions, including vapor–phase reaction .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Pyrrolidine Derivatives in Anticonvulsant Activity
- Application Summary: Pyrrolidine derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were found to be most active in the MES test, while 3,4-dichlorophenylpiperazines were active in both the MES and scPTZ tests .
- Methods of Application: The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors .
- Results or Outcomes: The increase in length of the alkyl chain resulted in derivatives that displayed quick onset and long-lasting anticonvulsant activity .
Trifluoromethylpyridines as Key Structural Motif
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physi- cochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Methods of Application: The synthesis of TFMP involves various chemical reactions, including vapor–phase reaction .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides cur- rently on the market contain a trifluoromethyl group .
Pyrrolidine Derivatives in Anticonvulsant Activity
- Application Summary: Pyrrolidine derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the MES test, whilst 3,4-dichlorophenylpiperazines were active in both the MES and scPTZ tests .
- Methods of Application: The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors .
- Results or Outcomes: The increase in length of the alkyl chain resulted in derivatives that displayed quick onset and long-lasting anticonvulsant activity .
安全和危害
未来方向
属性
IUPAC Name |
3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyrrolidin-3-ol | |
CAS RN |
196822-27-2 | |
| Record name | 3-(trifluoromethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

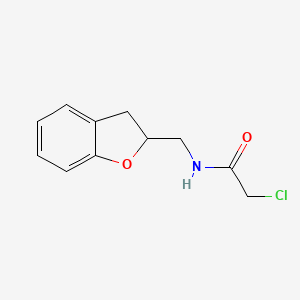
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)
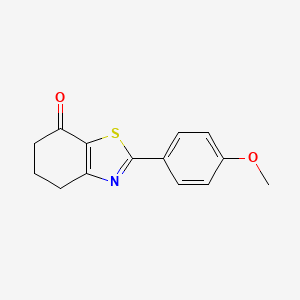
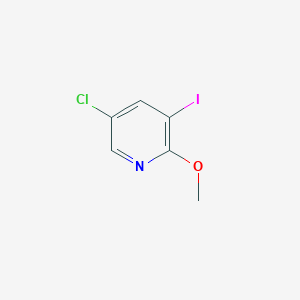
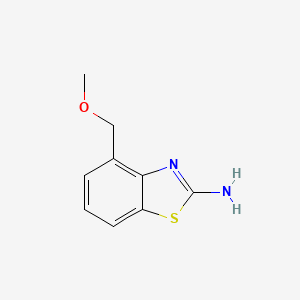
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
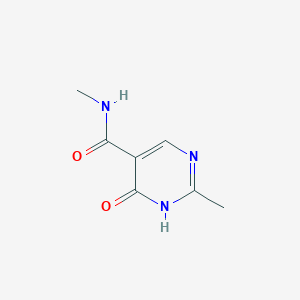
![2-chloro-N-[(4-methanesulfonylphenyl)methyl]acetamide](/img/structure/B1422501.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)
![7,7-Difluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B1422503.png)
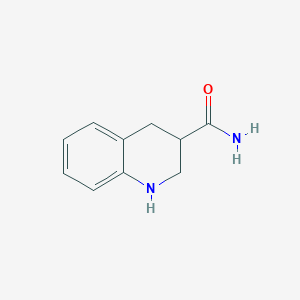
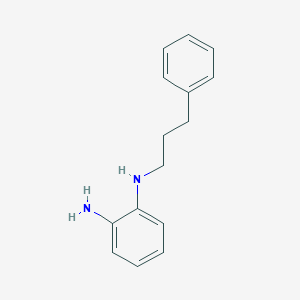
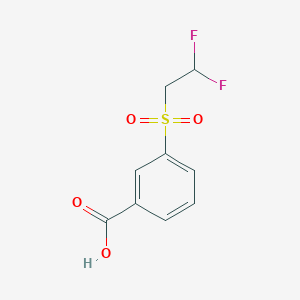
![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)